
2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by the presence of two chlorine atoms and an allylamine group attached to the furanone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furanone derivatives and chlorinating agents.
Chlorination: The furanone ring is chlorinated at the 3 and 4 positions using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Amination: The chlorinated furanone is then reacted with allylamine to introduce the 2-propenylamino group. This step may require the use of a base, such as sodium hydroxide, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography may be employed for purification.
Analyse Chemischer Reaktionen
Types of Reactions
2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced furanone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone oxides, while substitution reactions can produce a variety of substituted furanone derivatives.
Wissenschaftliche Forschungsanwendungen
2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2(5H)-Furanone, 3,4-dichloro-5-(methylamino)-
- 2(5H)-Furanone, 3,4-dichloro-5-(ethylamino)-
- 2(5H)-Furanone, 3,4-dichloro-5-(propylamino)-
Uniqueness
2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- is unique due to the presence of the 2-propenylamino group, which imparts distinct chemical and biological properties compared to its analogs
Eigenschaften
CAS-Nummer |
647832-08-4 |
|---|---|
Molekularformel |
C7H7Cl2NO2 |
Molekulargewicht |
208.04 g/mol |
IUPAC-Name |
3,4-dichloro-2-(prop-2-enylamino)-2H-furan-5-one |
InChI |
InChI=1S/C7H7Cl2NO2/c1-2-3-10-6-4(8)5(9)7(11)12-6/h2,6,10H,1,3H2 |
InChI-Schlüssel |
BVJATRCNFQNBBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC1C(=C(C(=O)O1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


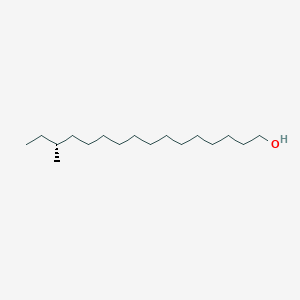
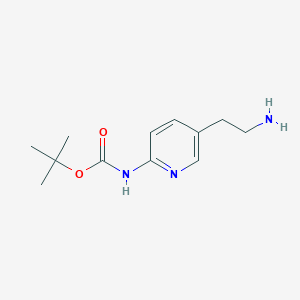
![5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12600357.png)
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)
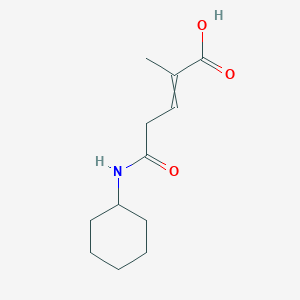
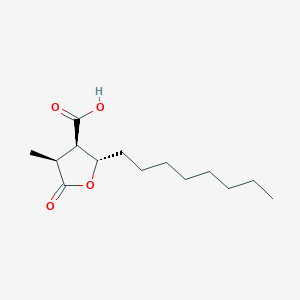
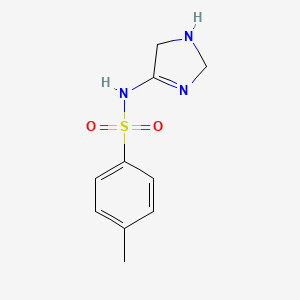
![1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12600373.png)
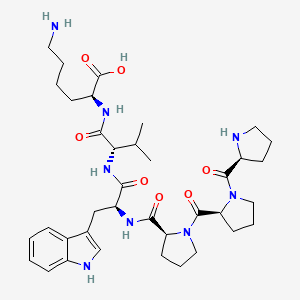


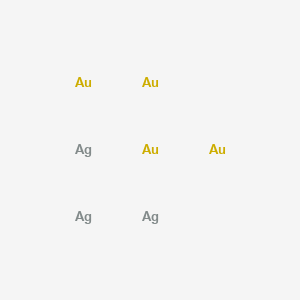
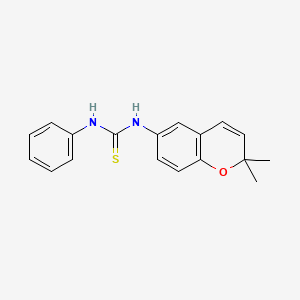
![1-(4-Fluorophenyl)-2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethan-1-one](/img/structure/B12600392.png)
